molecular formula C10H15NO4 B13460295 tert-butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate

tert-butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate

Cat. No.: B13460295
M. Wt: 213.23 g/mol
InChI Key: XAFFTECTADZLNW-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 6-oxo-3,6-dihydro-2H-pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyran derivative. One common method is the reaction of tert-butyl carbamate with 6-oxo-3,6-dihydro-2H-pyran-3-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

tert-Butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyran ring may also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Lacks the pyran ring and has different reactivity and applications.

    tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Contains a spiro ring system instead of the pyran ring.

    tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate: Features a benzo[d][1,3]oxazine ring instead of the pyran ring.

Uniqueness

tert-Butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate is unique due to the presence of the 6-oxo-3,6-dihydro-2H-pyran ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

tert-butyl N-(6-oxo-2,3-dihydropyran-3-yl)carbamate

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-7-4-5-8(12)14-6-7/h4-5,7H,6H2,1-3H3,(H,11,13)

InChI Key

XAFFTECTADZLNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COC(=O)C=C1

Origin of Product

United States

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